molecular formula C17H22N4O2S2 B2813860 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392294-17-6

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No. B2813860
CAS RN: 392294-17-6
M. Wt: 378.51
InChI Key: DHOLVBYOTCNQRS-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an amide group (CONH2), a thiadiazole group (a five-membered ring with two nitrogen atoms and one sulfur atom), and a thioether group (R-S-R’). These functional groups suggest that the compound might have interesting chemical properties and could potentially be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react with other substances. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The thiadiazole group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure and the nature of its functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific optical properties .

Scientific Research Applications

Photodynamic Therapy Applications

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, due to its structural similarities with thiadiazole derivatives, may have potential applications in photodynamic therapy. Thiadiazole derivatives, like the one synthesized by Pişkin, Canpolat, and Öztürk (2020), have been found to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds containing the thiadiazole scaffold, such as this compound, have shown promise in anticancer research. For instance, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold that demonstrated significant anticancer activity against various human cancer cell lines. This suggests that structurally related compounds could also exhibit potent anticancer properties and warrant further investigation (Tiwari et al., 2017).

Herbicidal Potential

The introduction of specific functional groups into thiadiazole derivatives, akin to this compound, can enhance herbicidal activities. Duan, Zhao, and Zhang (2010) found that certain thiadiazolopyrimidine derivatives exhibited moderate inhibitory activities against various weeds, suggesting potential applications in agriculture (Duan, Zhao, & Zhang, 2010).

Antimicrobial and Antifungal Applications

Compounds with a 1,3,4-thiadiazole core have been widely studied for their diverse biological activities, including antimicrobial and antifungal effects. Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole with potential antimicrobial and antifungal properties. Given the structural similarity, this compound could also possess such biological activities, warranting further exploration (Ameen & Qasir, 2017).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, as a building block in the synthesis of complex organic molecules, or in other areas of chemical research .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-4-5-9-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOLVBYOTCNQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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